6-(2,5-dichlorophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol
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Overview
Description
6-(2,5-dichlorophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol is a complex organic compound characterized by its unique structure, which includes a benzothiazepine ring fused with an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-dichlorophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-dichlorophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(2,5-dichlorophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2,5-dichlorophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in inflammatory or oxidative stress pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-(2,3-dichlorophenyl)-5a,6-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one: A similar compound with a slightly different structure, which may result in different chemical and biological properties.
6-(2,5-dichlorophenyl)-6H-indeno[2,1-c][1,5]benzothiazepin-7-ol:
Uniqueness
6-(2,5-dichlorophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzothiazepine ring with an indene moiety sets it apart from other similar compounds.
Properties
Molecular Formula |
C22H13Cl2NOS |
---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
11-(2,5-dichlorophenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
InChI |
InChI=1S/C22H13Cl2NOS/c23-12-9-10-16(24)15(11-12)22-19-20(13-5-1-2-6-14(13)21(19)26)25-17-7-3-4-8-18(17)27-22/h1-11,22,25H |
InChI Key |
KLCVXERVJOIVDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(SC4=CC=CC=C4N3)C5=C(C=CC(=C5)Cl)Cl |
Origin of Product |
United States |
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